4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
Overview
Description
Synthesis Analysis
The synthesis of similar bis-DCM type dyes, including derivatives with structures closely related to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, involves the reaction of dialkylamino benzaldehyde with dimethyl-4H-pyran-4-one in the presence of MeONa as the base. This method provides a convenient route for producing compounds with bis-DCM-type skeletons, which are valuable for applications in OLEDs due to their optical properties (Teimuri‐Mofrad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl has been explored through various spectroscopic methods, including NMR and FT-IR spectroscopy. These studies support the predicted structure of the compounds and provide insight into their π-π* transitions, which are crucial for understanding their optical properties (Teimuri‐Mofrad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl are influenced by the electron-richness of the terminal groups and the nature of the bridging biphenyl core. These factors affect the delocalization of charges and the overall electronic properties of the molecule, which are critical for their performance in electronic applications (Barlow et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, thermal stability, and mechanical properties, have been studied extensively. These properties are vital for the application of these materials in devices, as they impact the processing and durability of the materials under operational conditions (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as the electrochemical behavior and the ability to form cationic and dicationic species, have been explored to understand the potential of these materials in electronic and optoelectronic applications. The formation of radical cations and the impact of structural modifications on their electronic and optical properties have been a subject of interest, highlighting the versatility of these compounds in various applications (Zheng et al., 2006).
Scientific Research Applications
Hole-Transporting Properties in Organic Light-Emitting Diodes (OLEDs):
- Study 1: Explored the properties of bis(diarylamino) mixed-valence radical cations, including derivatives similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, for their use in OLEDs (Kaafarani et al., 2016).
- Study 2: Focused on the development of stable amorphous bis(diarylamino)biphenyl derivatives as promising hole-transporting materials in OLEDs due to their high thermal stability and reversible oxidation process (Li et al., 2013).
Low Stimulated-Emission Threshold in Thin Films:
- Study 3: Investigated the stimulated-emission threshold in dilute thin films of linear-chain-structured laser dyes, where 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl recorded the lowest threshold, indicating its potential in laser dye applications (Sakai et al., 2003).
Applications in Dye-Sensitized Solar Cells:
- Study 4: Described the use of similar compounds in dye-sensitized solar cells, demonstrating their potential in solar energy conversion (Hagberg et al., 2008).
Two-Photon Absorption Properties:
- Study 5: Focused on the synthesis and spectral properties of stilbene derivatives, including those similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, for their potential applications in two-photon absorption fields (Guo et al., 2009).
Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes:
- Study 6: Reported the use of 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl in the development of low-voltage and high-efficiency blue fluorescent organic light-emitting diodes (Kwak et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-WXUKJITCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347461 | |
Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
CAS RN |
119586-44-6 | |
Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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